![molecular formula C12H22ClNO4S B2875640 Tert-butyl 3-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate CAS No. 2172071-83-7](/img/structure/B2875640.png)
Tert-butyl 3-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C12H22ClNO4S. It is characterized by a piperidine ring substituted with a tert-butyl ester group and a chlorosulfonyl ethyl side chain. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and reactivity.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic organic chemistry, tert-butyl 3-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing various functionalized piperidine derivatives.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features allow for the modification of biological activity, making it a candidate for developing new therapeutic agents.
Industry
In the chemical industry, this compound can be used in the production of specialty chemicals, including agrochemicals and materials science applications. Its unique reactivity profile allows for the creation of novel compounds with desired properties.
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H314 and H335, indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gear .
Direcciones Futuras
While specific future directions for this compound are not mentioned in the search results, it’s worth noting that compounds like this are often subjects of ongoing research in the field of organic chemistry. They may have potential applications in the synthesis of pharmaceuticals or other organic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.
Introduction of the Tert-butyl Ester Group: The tert-butyl ester group is introduced via esterification reactions, often using tert-butyl chloroformate and a base like triethylamine.
Attachment of the Chlorosulfonyl Ethyl Side Chain: The chlorosulfonyl ethyl group is introduced through a nucleophilic substitution reaction, where an appropriate ethyl halide reacts with a sulfonyl chloride derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-efficiency, and safety. Large-scale synthesis might use continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The chlorosulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the chlorine atom.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide or thiol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Major Products
Substitution: Formation of sulfonamides or sulfonate esters.
Reduction: Formation of sulfides or thiols.
Oxidation: Formation of sulfoxides or sulfones.
Mecanismo De Acción
The mechanism by which tert-butyl 3-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modifying their activity. The chlorosulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 3-(chlorosulfonyl)piperidine-1-carboxylate: Lacks the ethyl side chain, which may affect its reactivity and applications.
Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate: Substitution at a different position on the piperidine ring, leading to different chemical properties.
Ethyl 3-(chlorosulfonyl)piperidine-1-carboxylate: Uses an ethyl ester group instead of a tert-butyl group, influencing its steric and electronic properties.
Uniqueness
Tert-butyl 3-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate is unique due to the combination of its tert-butyl ester group and the chlorosulfonyl ethyl side chain. This specific arrangement provides a distinct reactivity profile, making it suitable for specialized applications in synthetic chemistry and drug development.
This detailed overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for ongoing research and development.
Propiedades
IUPAC Name |
tert-butyl 3-(2-chlorosulfonylethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO4S/c1-12(2,3)18-11(15)14-7-4-5-10(9-14)6-8-19(13,16)17/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPPDJLYJBXJHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
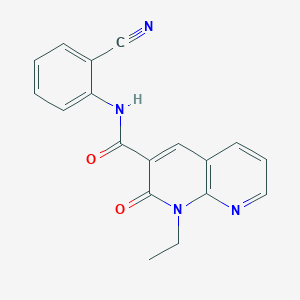
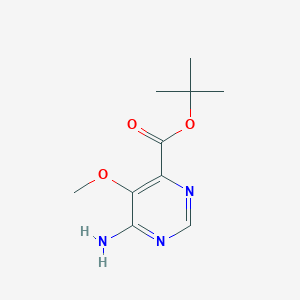
![N6-[(2-chlorophenyl)methyl]-1-methyl-N4-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2875561.png)
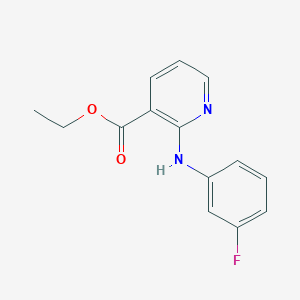
![4-(5-(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2875564.png)
![2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-6-ethoxybenzo[d]thiazole](/img/structure/B2875567.png)
![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2875568.png)
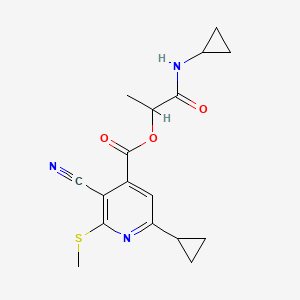
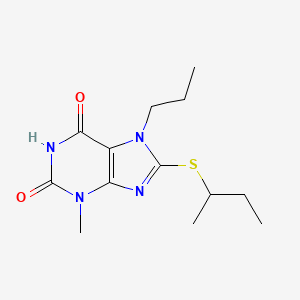
![(4-Methoxyphenyl)(dioxo){[(trifluoromethyl)sulfonyl]methyl}-lambda~6~-sulfane](/img/structure/B2875572.png)
![2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2875573.png)
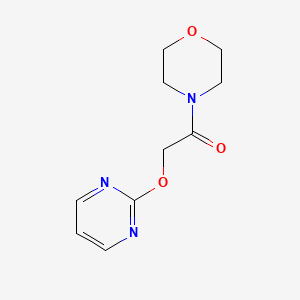
![3,6-dichloro-N-{4-[(pyridin-2-yl)amino]butyl}pyridine-2-carboxamide](/img/structure/B2875575.png)
![methyl 2-{4-[benzyl(methyl)sulfamoyl]benzamido}thiophene-3-carboxylate](/img/structure/B2875576.png)
